4-[(3-chloro-4-methoxyphenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione
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Overview
Description
4-[(3-chloro-4-methoxyphenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound is characterized by its unique structure, which includes a quinazoline core substituted with chloro, methoxy, and thione groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-chloro-4-methoxyphenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione typically involves multiple stepsThe final step involves the formation of the thione group under specific reaction conditions, such as the use of sulfur-containing reagents and appropriate catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-[(3-chloro-4-methoxyphenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions often need aprotic solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents at the chloro or methoxy positions .
Scientific Research Applications
4-[(3-chloro-4-methoxyphenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-[(3-chloro-4-methoxyphenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, affecting processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-[(3-chloro-4-methoxyphenyl)amino]-6,7-dimethoxyquinazoline: Lacks the thione group but has similar structural features.
4-[(3-chloro-4-methoxyphenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline: Similar structure but without the thione group.
Uniqueness
The presence of the thione group in 4-[(3-chloro-4-methoxyphenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione distinguishes it from other similar compounds. This functional group can significantly influence the compound’s reactivity and biological activity, making it unique in its applications and potential effects .
Properties
IUPAC Name |
4-(3-chloro-4-methoxyanilino)-6,7-dimethoxy-1H-quinazoline-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S/c1-22-13-5-4-9(6-11(13)18)19-16-10-7-14(23-2)15(24-3)8-12(10)20-17(25)21-16/h4-8H,1-3H3,(H2,19,20,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLULHWWXSSHIPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC(=S)NC3=CC(=C(C=C32)OC)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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